molecular formula C29H26N4O5 B11448842 ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11448842
M. Wt: 510.5 g/mol
InChI Key: WDBWFVFYHZRRPO-UHFFFAOYSA-N
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Description

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that features a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran moiety, followed by the formation of the triazatricyclic core. Key steps include:

    Formation of Benzofuran Moiety: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Construction of Triazatricyclic Core: This step involves the reaction of the benzofuran derivative with a cyclohexylamine derivative under controlled temperature and pressure conditions.

    Final Coupling Reaction: The final step involves the esterification of the intermediate product with ethyl chloroformate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperature and pressure.

    Substitution: Nucleophiles such as amines or alcohols, basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various ester derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with similar compounds such as:

  • Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate .
  • Ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate .
  • Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate .

Biological Activity

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure that incorporates a benzofuran moiety and a triazatricyclo framework. Its molecular formula can be represented as:

C23H26N4O3C_{23}H_{26}N_4O_3

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding with proteins and enzymes.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Inhibition of Apoptotic Pathways : Compounds in this class have been shown to inhibit anti-apoptotic proteins such as Bcl-2, promoting apoptosis in cancer cells .
  • Antioxidant Activity : The presence of benzofuran derivatives often correlates with antioxidant properties, which can mitigate oxidative stress in cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or cancer progression.

1. Apoptosis Induction in Cancer Cells

A study investigated the effects of related compounds on various cancer cell lines. Results showed that these compounds significantly induced apoptosis through the mitochondrial pathway, leading to increased cytochrome c release and activation of caspases .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Bcl-2 inhibition
HeLa (Cervical)3.8Caspase activation
A549 (Lung)4.5Mitochondrial dysfunction

2. Antioxidant Properties

Another study assessed the antioxidant capacity using DPPH and ABTS assays. This compound demonstrated significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Assay TypeIC50 (µM)Comparison Standard
DPPH12.4Ascorbic Acid (15 µM)
ABTS10.2Trolox (11 µM)

Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Cancer Therapy : Due to its ability to induce apoptosis in cancer cells and inhibit anti-apoptotic proteins.
  • Neuroprotection : Its antioxidant properties suggest potential use in neurodegenerative diseases where oxidative stress plays a critical role.
  • Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation markers in vitro.

Properties

Molecular Formula

C29H26N4O5

Molecular Weight

510.5 g/mol

IUPAC Name

ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C29H26N4O5/c1-2-37-29(36)21-17-20-25(30-24-14-8-9-15-32(24)28(20)35)33(19-11-4-3-5-12-19)26(21)31-27(34)23-16-18-10-6-7-13-22(18)38-23/h6-10,13-17,19H,2-5,11-12H2,1H3

InChI Key

WDBWFVFYHZRRPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC5=CC=CC=C5O4)C6CCCCC6

Origin of Product

United States

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